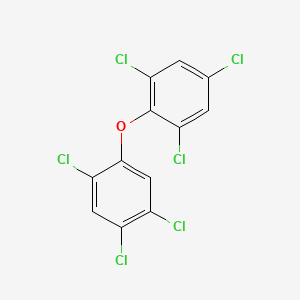

2,2',4,4',5,6'-Hexachlorodiphenyl ether

Beschreibung

2,2',4,4',5,6'-Hexachlorodiphenyl ether (CAS: 106220-81-9; PCDE-154) is a polychlorinated diphenyl ether (PCDE) with the molecular formula C₁₂H₄Cl₆O and a molecular weight of 376.9 g/mol . It consists of two phenyl rings connected by an ether bond, with chlorine atoms substituted at the 2, 2', 4, 4', 5, and 6' positions. This compound is synthesized via chlorination of diphenyl ether under controlled conditions, often using chlorine gas and catalysts like iron or aluminum chloride .

PCDE-154 is environmentally persistent due to its high chlorination, which confers resistance to degradation. It is lipophilic (log Kow ~6–7), enabling bioaccumulation in fatty tissues .

Eigenschaften

CAS-Nummer |

106220-81-9 |

|---|---|

Molekularformel |

C12H4Cl6O |

Molekulargewicht |

376.9 g/mol |

IUPAC-Name |

1,2,4-trichloro-5-(2,4,6-trichlorophenoxy)benzene |

InChI |

InChI=1S/C12H4Cl6O/c13-5-1-9(17)12(10(18)2-5)19-11-4-7(15)6(14)3-8(11)16/h1-4H |

InChI-Schlüssel |

XKQUAQGQLZDDBV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(C(=C1Cl)OC2=CC(=C(C=C2Cl)Cl)Cl)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 2,2’,4,4’,5,6’-Hexachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride, often under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions on the diphenyl ether molecule . Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and high yields.

Analyse Chemischer Reaktionen

2,2’,4,4’,5,6’-Hexachlorodiphenyl ether undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of chlorinated phenols and other oxidation products.

Reduction: Under reductive conditions, the compound can be dechlorinated to form lower chlorinated diphenyl ethers.

Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2,2’,4,4’,5,6’-Hexachlorodiphenyl ether has been studied extensively in various scientific fields:

Chemistry: It is used as a model compound to study the behavior of chlorinated organic pollutants in the environment.

Biology: Research has focused on its effects on biological systems, including its potential to disrupt endocrine functions.

Medicine: Studies have investigated its toxicological effects and potential health risks to humans.

Industry: It has been used in the production of flame retardants and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2,2’,4,4’,5,6’-Hexachlorodiphenyl ether involves its interaction with cellular components, leading to various biological effects. It can bind to and activate the aryl hydrocarbon receptor (AhR), which regulates the expression of genes involved in xenobiotic metabolism. This activation can lead to the production of reactive oxygen species and subsequent oxidative stress, contributing to its toxic effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The chlorination pattern critically influences physicochemical behavior. Key comparisons include:

Key Observations :

- Chlorination Position : PCDE-154’s asymmetrical substitution (2,2',4,4',5,6') reduces symmetry compared to PCDE-153 (2,2',4,4',5,5'), lowering its Henry's Law constant and suggesting higher affinity for aqueous phases .

- Volatility : PCDE-140’s higher Henry's constant (6.2×10⁻²) indicates greater volatility than PCDE-154, likely due to less steric hindrance from chlorine placement .

- Lipophilicity: All hexachlorinated PCDEs exhibit log Kow >6, but minor variations arise from substitution patterns.

Environmental Persistence and Degradation

- Persistence : PCDE-154’s half-life in soil exceeds 180 days , comparable to polychlorinated biphenyls (PCBs) but shorter than polychlorinated dibenzo-p-dioxins (PCDDs) .

- Degradation Pathways: Oxidation: Forms chlorinated phenols and quinones. Reduction: Yields less chlorinated diphenyl ethers (e.g., pentachloro derivatives) . Photolysis: Slower than PCBs due to ether bond stability .

In contrast, PCDE-153 and PCDE-140 degrade faster under UV light due to more exposed chlorine atoms .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.